

Comparative Analysis of Monoamine Transporter Affinity: 4-FPM, Cocaine, and Methylphenidate

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Compound of Interest

Compound Name: *4-Fluorophenmetrazine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro monoamine transporter affinity of three psychostimulant compounds: 4-Fluoromethylphenidate (4-FPM), cocaine, and methylphenidate. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for research and drug development.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition potencies (IC₅₀ and K_i values) of (±)-threo-4-Fluoromethylphenidate, cocaine, and methylphenidate at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate a higher binding affinity.

Compound	DAT	NET	SERT
(\pm)-threo-4-FPM (IC ₅₀ , nM)	61	31	>10,000
Cocaine (IC ₅₀ , nM)	~96 - 640	~280 - 3,400	~110 - 1,100
Methylphenidate (IC ₅₀ , nM)	131	83	>10,000
Cocaine (K _i , μ M)	0.2 - 0.7	0.2 - 0.7	0.2 - 0.7
Methylphenidate (K _i , μ M)	~0.1	~0.1	~100

Key Findings

- 4-Fluoromethylphenidate (4-FPM) demonstrates a high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a notably higher potency for NET.^[1] Its affinity for the serotonin transporter (SERT) is negligible.^[1] The biological activity of 4-FPM is primarily associated with its (\pm)-threo isomers.^[1]
- Cocaine acts as a non-selective monoamine reuptake inhibitor, displaying comparable affinity for DAT, NET, and SERT.^[2]
- Methylphenidate exhibits a strong preference for DAT and NET, with a significantly lower affinity for SERT, similar to 4-FPM.^{[2][3]}

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro radioligand binding and uptake inhibition assays. A generalized protocol for these experiments is outlined below.

Radioligand Binding/Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a monoamine transporter (IC₅₀) or the inhibition constant (K_i).

Materials:

- Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- Radioligands:
 - For DAT: [³H]WIN 35,428 or [³H]dopamine
 - For NET: [³H]nisoxetine or [³H]norepinephrine
 - For SERT: [³H]citalopram or [³H]serotonin
- Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.
- Test Compounds: 4-FPM, cocaine, and methylphenidate dissolved in an appropriate solvent (e.g., DMSO).
- Instrumentation: Scintillation counter, 96-well microplates.

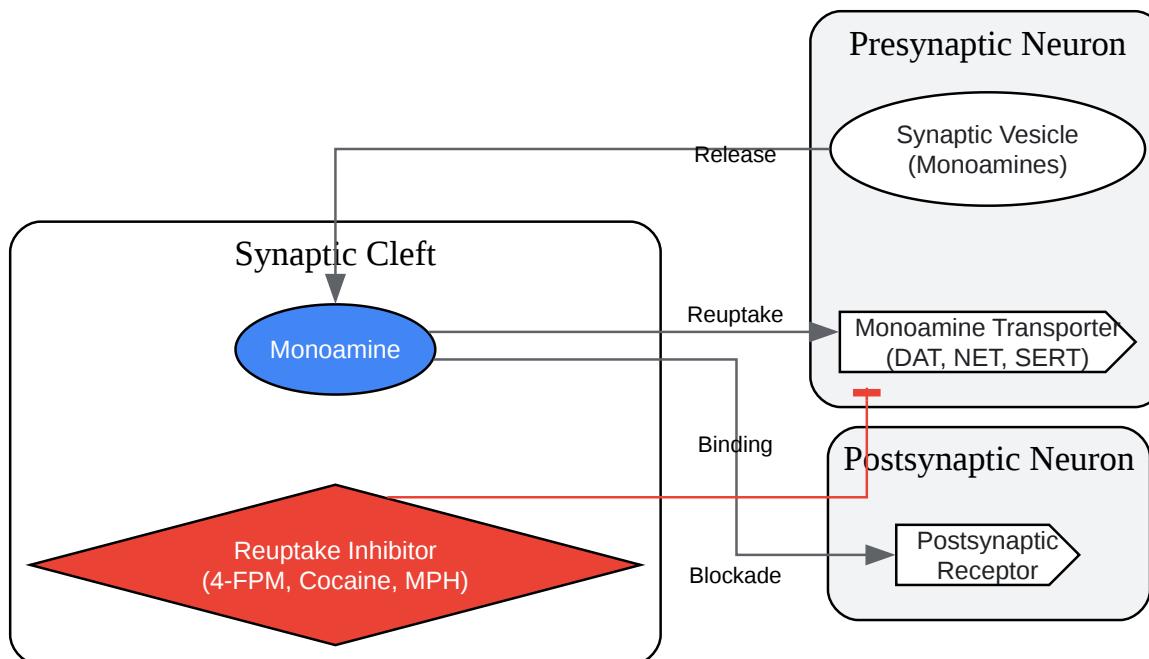
Procedure:

- Cell Culture: HEK293 cells expressing the target transporter are cultured to approximately 80-90% confluence and then seeded into 96-well plates.
- Assay Preparation: On the day of the experiment, the cell monolayers are washed with the assay buffer.
- Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled competing ligand.
- Equilibration: The plates are incubated at room temperature for a specified time to allow the binding to reach equilibrium.
- Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.
- Cell Lysis: The cells are lysed to release the bound radioligand.

- Scintillation Counting: The amount of radioactivity in each well is measured using a scintillation counter.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

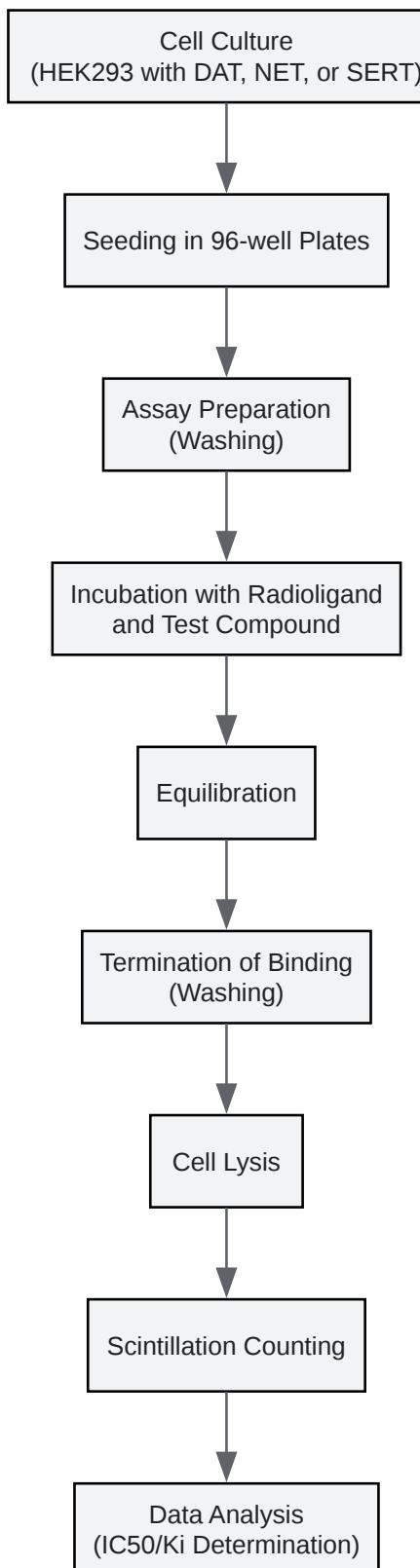
Mandatory Visualization

The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical experimental workflow for determining monoamine transporter affinity.



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Caption: Mechanism of monoamine reuptake inhibition by 4-FPM, cocaine, and methylphenidate.

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